molecular formula C22H24N2OS B2457429 N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide CAS No. 1234884-62-8

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide

Cat. No.: B2457429
CAS No.: 1234884-62-8
M. Wt: 364.51
InChI Key: GNLCOWUUBZXUGT-UHFFFAOYSA-N
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Description

N-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide is a complex organic compound that features a naphthamide core linked to a piperidine ring, which is further substituted with a thiophene group

Properties

IUPAC Name

N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2OS/c25-22(21-7-3-5-19-4-1-2-6-20(19)21)23-14-17-8-11-24(12-9-17)15-18-10-13-26-16-18/h1-7,10,13,16-17H,8-9,11-12,14-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLCOWUUBZXUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC3=CC=CC=C32)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the reductive amination of a suitable ketone with a thiophen-3-ylmethylamine.

    Naphthamide Formation: The naphthamide core is introduced via an amide coupling reaction. This can be achieved by reacting the piperidine intermediate with 1-naphthoyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final product is obtained by coupling the piperidine intermediate with the naphthamide under appropriate conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Could be used in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism by which N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as receptors or enzymes, modulating their activity. The piperidine and thiophene moieties may play a crucial role in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

  • N-((1-(Thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide
  • N-((1-(Furan-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide
  • N-((1-(Pyridin-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide

Comparison:

  • N-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide is unique due to the position of the thiophene ring, which can influence its electronic properties and reactivity.
  • N-((1-(Thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide has the thiophene ring in a different position, potentially altering its binding affinity and biological activity.
  • N-((1-(Furan-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide and N-((1-(Pyridin-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide feature different heterocyclic rings, which can significantly change their chemical and biological properties.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and how it compares to similar compounds

Biological Activity

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure

The compound is characterized by the following structural formula:

C18H19N3S\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{S}

It consists of a naphthamide core linked to a piperidine ring substituted with a thiophene moiety, which is significant for its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. For example, derivatives containing piperidine and thiophene have shown effectiveness against various bacterial strains, including antibiotic-resistant pathogens.

Case Study:
A study conducted on thiophene derivatives demonstrated that certain compounds exhibited Minimum Inhibitory Concentrations (MICs) as low as 32 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting that similar structures may possess comparable activity.

Anticancer Activity

The compound's structural components suggest potential anticancer activity. Research on related naphthamide derivatives has revealed their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Data Table: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Target Cell Line
Naphthamide Derivative A15HeLa (Cervical Cancer)
Naphthamide Derivative B20MCF-7 (Breast Cancer)
This compoundTBDTBD

Neuroprotective Effects

Piperidine derivatives have been studied for their neuroprotective effects. Some studies suggest that compounds with similar structures can modulate neurotransmitter systems, particularly through muscarinic receptor antagonism, which may be beneficial in treating neurological disorders.

Case Study:
In a preclinical model of Alzheimer's disease, a related piperidine compound showed a significant reduction in amyloid-beta plaque formation, highlighting the potential of thiophene-substituted piperidine derivatives in neuroprotection.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation: Interaction with muscarinic and other neurotransmitter receptors.
  • Enzyme Inhibition: Potential inhibition of key enzymes involved in cancer progression and microbial resistance.
  • Cell Membrane Disruption: Similar compounds have shown the ability to disrupt bacterial cell membranes, leading to cell lysis.

Q & A

What are the recommended synthetic routes for N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide, and what are the critical parameters for optimizing yield and purity?

Answer:
The synthesis typically involves two key steps:

  • Step 1: Alkylation of piperidin-4-ylmethanol with thiophen-3-ylmethyl halide to introduce the thiophene moiety. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize byproducts .
  • Step 2: Amide coupling between the resulting piperidine derivative and 1-naphthoic acid using carbodiimide reagents (e.g., EDC/HOBt). Purification via column chromatography with gradients of ethyl acetate/hexane ensures >95% purity .
    Critical parameters:
  • Dry solvents (e.g., anhydrous DCM) for alkylation to prevent hydrolysis.
  • Stoichiometric control of coupling reagents to avoid over-activation of carboxylic acids.

How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry (e.g., thiophene substitution at piperidine N1) and amide bond formation. Key signals include δ 7.8–8.2 ppm (naphthamide aromatic protons) and δ 3.5–4.0 ppm (piperidine-CH₂-thiophene) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 405.18).
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98% for pharmacological studies) .

What strategies are employed to elucidate the biological targets and mechanisms of action of this compound in preclinical models?

Answer:

  • Target Fishing: Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Computational Docking: Molecular docking against databases (e.g., Protein Data Bank) predicts interactions with targets like monoamine oxidase (MAO) or G-protein-coupled receptors .
  • Functional Assays: Measure inhibition of enzymatic activity (e.g., MAO-B) via fluorometric or colorimetric substrates (IC₅₀ determination) .

How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Answer:

  • Pharmacokinetic (PK) Profiling: Assess bioavailability, plasma half-life, and blood-brain barrier penetration using LC-MS/MS .
  • Metabolite Identification: Incubate the compound with liver microsomes to detect active/inactive metabolites contributing to efficacy loss .
  • Dose Optimization: Conduct dose-response studies in animal models to align in vivo exposure with in vitro IC₅₀ values .

What are the primary pharmacological activities reported for structurally analogous compounds to this compound?

Answer:
Analogous piperidine-thiophene hybrids exhibit:

  • MAO-B Inhibition: Selectivity over MAO-A (e.g., IC₅₀ = 50 nM for MAO-B vs. >1 µM for MAO-A) in Parkinson’s disease models .
  • Antimicrobial Activity: MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
  • Anticancer Effects: Induction of apoptosis in leukemia cell lines (IC₅₀ = 10 µM) via caspase-3 activation .

What computational methods are utilized to predict the binding affinity and selectivity of this compound towards potential therapeutic targets?

Answer:

  • Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., with MAO-B) over 100 ns trajectories to assess stability of hydrogen bonds and hydrophobic contacts .
  • Free Energy Perturbation (FEP): Calculate ΔΔG values for structural analogs to prioritize modifications enhancing binding .
  • QSAR Modeling: Develop regression models correlating substituent electronegativity with activity (R² > 0.85) .

How can structure-activity relationship (SAR) studies guide the rational modification of this compound to enhance its pharmacological profile?

Answer:

  • Piperidine Substitution: Replace thiophen-3-ylmethyl with bulkier groups (e.g., furan-2-yl) to improve MAO-B selectivity .
  • Naphthamide Optimization: Introduce electron-withdrawing groups (e.g., -CF₃) at position 3 to enhance metabolic stability .
  • Bioisosteric Replacement: Substitute the amide with a sulfonamide to modulate solubility and target engagement .

What analytical techniques are critical for monitoring the stability of this compound under varying storage conditions?

Answer:

  • Accelerated Stability Studies: Incubate at 40°C/75% RH for 4 weeks; analyze degradation products via LC-MS .
  • Forced Degradation: Expose to UV light (320–400 nm) and acidic/alkaline conditions to identify photolytic and hydrolytic liabilities .
  • Thermogravimetric Analysis (TGA): Determine decomposition temperature (Td > 200°C indicates solid-state stability) .

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